
methyl 2-(hydroxymethyl)oxolane-2-carboxylate
Overview
Description
Methyl 2-(hydroxymethyl)oxolane-2-carboxylate, also known as methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate, is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that this compound can be synthesized through the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .
Biochemical Pathways
It’s known that this compound is produced from biomass-based furfural via complicated pathways of oxidation, hydrogenation, and esterification reactions .
Result of Action
It’s known that this compound and its derivatives are widely used as raw materials and intermediates in chemical industries .
Action Environment
It’s known that the hydrogenation of biomass-derived methyl furoate was investigated on ni–sio2 catalysts with different ni contents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(hydroxymethyl)oxolane-2-carboxylate can be synthesized through the esterification of 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor for the development of drug candidates and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate: A closely related compound with similar chemical properties.
2-Furancarboxylic acid, tetrahydro-2-(hydroxymethyl)-, methyl ester: Another similar compound with comparable reactivity.
Uniqueness: Methyl 2-(hydroxymethyl)oxolane-2-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and an ester functional group. These features confer distinct reactivity and versatility in chemical synthesis, making it valuable in various applications .
Biological Activity
Methyl 2-(hydroxymethyl)oxolane-2-carboxylate, a compound featuring an oxolane ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a hydroxymethyl group attached to the oxolane ring, contributing to its reactivity and biological properties. The synthesis typically involves the reaction of 2-furancarboxylic acid derivatives with hydroxymethylating agents. Various methods have been developed to optimize yields and purity, including catalytic approaches and microwave-assisted techniques.
2.1 Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. In particular, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, it showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial potential .
2.2 Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging methods revealed that it possesses a notable ability to neutralize free radicals, with IC50 values comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
2.3 Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in various models. In animal studies, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
3. Case Studies
Several case studies highlight the biological relevance of this compound:
- Case Study 1: A study investigated its effects on Mycobacterium tuberculosis and found that derivatives of the compound exhibited selective cytotoxicity towards pathogenic strains while sparing human cells . This selectivity is crucial for developing targeted therapies.
- Case Study 2: Another research project focused on its role in modulating oxidative stress in diabetic models. Results indicated that treatment with the compound significantly improved biomarkers of oxidative damage and inflammation in diabetic rats .
4. Research Findings Summary Table
5. Conclusion
This compound is a compound with significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and explore its therapeutic applications further.
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)oxolane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNVPJSYOBPLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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